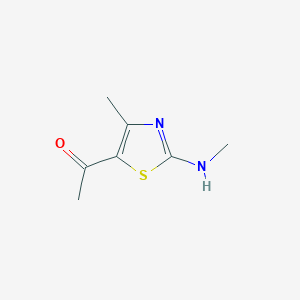
4-Chloro-2-ethynylpyridine
Vue d'ensemble
Description
4-Chloro-2-ethynylpyridine is a derivative of pyridine . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-ethynylpyridine is C7H4ClN . The InChI code is 1S/C7H4ClN/c1-2-7-5-6 (8)3-4-9-7/h1,3-5H .Physical And Chemical Properties Analysis
4-Chloro-2-ethynylpyridine is a solid substance . It has a molecular weight of 137.57 .Applications De Recherche Scientifique
Hydrohalogenation Studies
4-Chloro-2-ethynylpyridine has been utilized in hydrohalogenation research, particularly involving nucleophilic attack mechanisms . This compound serves as a substrate for studying the reactivity of ethynylpyridines with halogens, providing insights into the formation of pyridinium salts and the subsequent nucleophilic addition processes.
Synthesis of Alkynyl Platinum (II) Compounds
This chemical is used as an intermediate in the synthesis of alkynyl platinum (II) compounds . These compounds are prepared with dichloro (1,2-bis(diphenylphosphino)ethane)platinum (II) complex in the presence of a base and copper iodide as a catalyst.
Organoheterocyclic Compound Research
As an organoheterocyclic compound, 4-Chloro-2-ethynylpyridine is studied for its properties and potential applications in organic chemistry . Its structure and reactivity are of interest for the development of new organic synthesis methodologies.
Electrophilic Ethynyl Group Reactivity
The compound’s electrophilic ethynyl group is crucial for research into electron-withdrawing effects and how they influence reactivity . The pyridine ring’s role as both an electron-withdrawing group and a base is significant for understanding various organic reactions.
Pyridinium Salt Formation
Research into the formation of pyridinium salts from ethynylpyridines is another application of 4-Chloro-2-ethynylpyridine . This process is important for the study of salt formation and stability under different chemical conditions.
Study of Nucleophilic Addition Mechanisms
4-Chloro-2-ethynylpyridine is used to investigate nucleophilic addition mechanisms to ethynyl groups . This research is fundamental for understanding the behavior of nucleophiles in organic synthesis.
Development of New Organic Synthesis Methodologies
The compound’s unique structure makes it a valuable tool for developing new organic synthesis methodologies . Its reactivity can lead to the discovery of novel reaction pathways and intermediates.
Chemical Education and Laboratory Experiments
Lastly, 4-Chloro-2-ethynylpyridine can be used in chemical education as a model compound for laboratory experiments . It allows students to observe and understand the principles of organic chemistry in a practical setting.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDWKQRXYIYQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634111 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010115-57-7 | |
| Record name | 4-Chloro-2-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)


![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)


![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)




